REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6](=[O:7])[C:5]2=[CH:8][C:9]([N+:12]([O-])=O)=[CH:10][CH:11]=[C:4]2[C:3]1=[O:15]>O>[NH2:12][C:9]1[CH:8]=[C:5]2[C:6](=[O:7])[N:2]([CH3:1])[C:3](=[O:15])[C:4]2=[CH:11][CH:10]=1
|
Name
|
SnCl2 dihydrate
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
CN1C(C=2C(C1=O)=CC(=CC2)[N+](=O)[O-])=O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred vigorously for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water several times
|
Type
|
CUSTOM
|
Details
|
The solid was dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2C(C(=O)N(C2=O)C)=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |